tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce active drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Safety and Hazards
“tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It is known to undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical . This radical then reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s reactions at the benzylic position suggest that it may influence pathways involving aromatic compounds .
Result of Action
It is known that the compound serves as an intermediate in the synthesis of jaspine b, a natural product isolated from sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-bromo-2-methylphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized derivatives such as phenols or quinones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Comparison with Similar Compounds
- tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate
- This compound
- This compound
Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-5-6-12(15)9-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKCBPGIOOZDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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